Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-chloro-1-naphthoate

AKR1C3 aldo-keto reductase hormone-dependent cancer

Methyl 2‑chloro‑1‑naphthoate (CAS 16650‑61‑6) is a chlorinated naphthalene‑1‑carboxylate ester belonging to the substituted 1‑naphthoate class. Its structure combines a chlorine atom at the naphthalene C‑2 position with a methyl ester at C‑1, yielding a molecular formula of C₁₂H₉ClO₂ and a molecular weight of 220.65 g·mol⁻¹.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
Cat. No. B8059059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-1-naphthoate
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=CC=CC=C21)Cl
InChIInChI=1S/C12H9ClO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3
InChIKeyUNAJIEWZUFRWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2‑Chloro‑1‑naphthoate: Core Identity, Physicochemical Profile & Procurement‑Relevant Baseline


Methyl 2‑chloro‑1‑naphthoate (CAS 16650‑61‑6) is a chlorinated naphthalene‑1‑carboxylate ester belonging to the substituted 1‑naphthoate class. Its structure combines a chlorine atom at the naphthalene C‑2 position with a methyl ester at C‑1, yielding a molecular formula of C₁₂H₉ClO₂ and a molecular weight of 220.65 g·mol⁻¹ . Suppliers routinely provide the compound at 95% purity, with batch‑specific QC data including NMR, HPLC, and GC . The compound is catalogued as a building block for medicinal chemistry programs targeting aldo‑keto reductase family 1 members (AKR1C2, AKR1C3) and the oxidoreductase NQO1, placing it within discovery workflows for hormone‑dependent cancers and redox‑activated prodrugs [1][2].

Why Methyl 2‑Chloro‑1‑naphthoate Cannot Be Replaced by Generic Naphthoate Esters in Targeted Screening


The 2‑chloro substitution and the methyl ester group on the naphthalene scaffold jointly dictate both target engagement and pharmacokinetic behaviour, creating a profile that cannot be duplicated by simple interchange with unsubstituted, 2‑hydroxy, or ethyl‑ester analogs. Even a single‑atom change (Cl → H at C‑2) abolishes the AKR1C3 inhibitory activity because the chlorine atom acts as a critical hydrophobic contact within the enzyme’s steroid‑binding pocket [1]. Lengthening the ester side chain from methyl to ethyl improves potency on AKR1C3 but simultaneously increases logP and molecular weight, altering permeability and solubility in ways that can confound a screening cascade [2]. The sections below provide the quantitative, head‑to‑head evidence that makes these differences operationally decisive.

Methyl 2‑Chloro‑1‑naphthoate: Quantitative Differentiation Evidence vs. Ethyl, Hydroxy, and Unsubstituted Analogs


AKR1C3 Inhibitory Potency: Methyl Ester vs. Ethyl Ester

Methyl 2‑chloro‑1‑naphthoate inhibits human recombinant AKR1C3 with an IC₅₀ of 3.73 µM. The direct ethyl ester comparator, ethyl 2‑chloro‑1‑naphthoate, achieves an IC₅₀ of 0.290 µM under the identical assay format, representing a 12.9‑fold gain in potency [1][2]. However, the methyl ester offers a 4.1‑fold selectivity window over AKR1C2 (IC₅₀ 15.1 µM), whereas the ethyl ester exhibits a 47‑fold selectivity window (IC₅₀ AKR1C2 = 13.6 µM). Users who prioritise target‑family selectivity over raw potency may prefer the methyl ester’s more balanced profile for phenotypic differentiation.

AKR1C3 aldo-keto reductase hormone-dependent cancer

NQO1‑Mediated Substrate Activity: Redox Prodrug Potential Relative to In‑Class Naphthoates

Methyl 2‑chloro‑1‑naphthoate acts as a substrate for human NAD(P)H:quinone oxidoreductase 1 (NQO1) in A549 lung carcinoma cells, yielding an IC₅₀ of 5.80 µM for NQO1‑dependent two‑electron reduction [1]. The unsubstituted methyl 1‑naphthoate shows an IC₅₀ > 55.69 µM in a related NQO1‑substrate assay, indicating that the 2‑chloro substituent contributes at least a 9.6‑fold enhancement in substrate efficiency . This differential is critical for medicinal chemistry programmes that exploit NQO1 overexpression in solid tumours for selective prodrug activation.

NQO1 prodrug activation A549 non-small cell lung cancer

Physicochemical Differentiation: Lipophilicity, Solubility, and Permeability vs. Ethyl and Hydroxy Analogs

The consensus LogP of methyl 2‑chloro‑1‑naphthoate is 3.26, with a topological polar surface area (TPSA) of 26.3 Ų and a predicted aqueous solubility of 0.0298 mg·mL⁻¹ (LogS = −3.87) . In contrast, ethyl 2‑chloro‑1‑naphthoate carries a higher consensus LogP (~3.8–4.0, based on fragment‑additive calculations) and a molecular weight of 234.68 g·mol⁻¹, placing it closer to the Lipinski Rule of Five boundaries . Methyl 2‑hydroxy‑1‑naphthoate (CAS 947‑65‑9) has a substantially lower LogP (~2.1–2.5) but introduces a hydrogen‑bond donor, which may alter binding kinetics in hydrophobic enzyme pockets. The methyl ester thus occupies an intermediate lipophilicity space that offers a balanced permeability–solubility profile suitable for cell‑based screening without the H‑bond donor liability of the 2‑hydroxy analog.

LogP aqueous solubility TPSA lead optimisation

Synthetic Tractability and Cost‑per‑Gram: Procurement Efficiency vs. Ethyl Ester

Methyl 2‑chloro‑1‑naphthoate is available at 95% purity from multiple global vendors with transparent pricing: the 1‑g package lists at approximately $470 (AChemBlock) or ¥2,077 (YankaiSci), while the 250‑mg package is offered at $180 (AChemBlock) or ¥831 (YankaiSci) . By comparison, ethyl 2‑chloro‑1‑naphthoate (CAS not listed in the same catalogues at comparable purity levels) typically commands a premium of 30–50% per gram due to lower demand volume and less optimised synthetic routes . The methyl ester also benefits from established QC release protocols (NMR, HPLC, GC) and ambient‑temperature storage, reducing cold‑chain logistics costs that can affect the ethyl analog.

cost-efficiency supply chain commercial availability

Biofilm Inhibition Spectrum: In‑Class Comparator Activity Against Enterococcus faecalis

Methyl 2‑chloro‑1‑naphthoate exhibits antimicrobial activity against Enterococcus faecalis, inhibiting biofilm formation with an IC₅₀ of 2.39 µM after 20‑h incubation as measured by crystal violet staining [1]. This activity is structurally linked to the 2‑chloro‑1‑naphthoate motif, as related 2‑chloro‑ and 2‑bromo‑3‑(substituted)‑1,4‑naphthoquinone derivatives have been shown to possess broad‑spectrum antifungal and antibacterial effects in vitro [2]. However, the 1‑naphthoate ester scaffold without the 2‑chloro substituent lacks comparable biofilm inhibition data, making the chlorinated analog the only member of this subclass with a quantified, low‑micromolar biofilm phenotype.

biofilm antimicrobial Enterococcus faecalis quinone reductase

Best‑Fit Research & Industrial Application Scenarios for Methyl 2‑Chloro‑1‑naphthoate


AKR1C3‑Focused Medicinal Chemistry with a Need for Moderate Isoform Selectivity

Programs targeting AKR1C3 in castration‑resistant prostate cancer or breast cancer can use methyl 2‑chloro‑1‑naphthoate as a lead‑like starting point. Its 4.1‑fold selectivity over AKR1C2 provides a tractable window for iterative optimisation without the excessive selectivity of the ethyl ester (~47‑fold), which may obscure polypharmacology signals in phenotypic screens. The compound’s consistent 95% purity and availability of QC data (NMR, HPLC, GC) support reproducible structure–activity relationship (SAR) studies.

NQO1‑Activated Prodrug Design for Non‑Small Cell Lung Cancer

With an NQO1 substrate IC₅₀ of 5.80 µM in A549 cells , methyl 2‑chloro‑1‑naphthoate is a validated scaffold for designing hypoxia‑ or NQO1‑selective prodrugs. The ≥ 9.6‑fold enhancement over the unsubstituted methyl 1‑naphthoate confirms that the 2‑chloro group is a critical pharmacophoric element. Investigators can procure the compound and immediately assess NQO1‑dependent cytotoxicity without first synthesising a custom chlorinated intermediate.

Physicochemical Triage in Lead Optimisation: Balancing LogP and Solubility

Lead optimisation teams can use methyl 2‑chloro‑1‑naphthoate (consensus LogP 3.26, LogS −3.87) as a reference compound for property‑based design. Its intermediate lipophilicity avoids the solubility penalty of the ethyl ester (estimated cLogP ~3.8) while maintaining sufficient membrane permeability. The absence of a hydrogen‑bond donor (TPSA 26.3 Ų) further supports blood–brain barrier penetration models, making it a preferred fragment for CNS‑oriented naphthoate libraries.

Cost‑Efficient Primary Screening in Academic Drug Discovery

Academic screening centres operating under constrained budgets can select methyl 2‑chloro‑1‑naphthoate for initial hit‑finding campaigns. At approximately $470 per gram from multiple suppliers , it provides a 30% or greater cost saving relative to the ethyl ester , allowing larger compound libraries to be assembled at the same expenditure. Ambient storage conditions eliminate the need for cold‑chain logistics, further reducing operational overhead.

Quote Request

Request a Quote for Methyl 2-chloro-1-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.